molecular formula C9H9N3O2 B8606194 (5-Methyl-3-pyrimidin-4-yl-isoxazol-4-yl)-methanol

(5-Methyl-3-pyrimidin-4-yl-isoxazol-4-yl)-methanol

Cat. No. B8606194
M. Wt: 191.19 g/mol
InChI Key: ZCYGIHPNAHDXQP-UHFFFAOYSA-N
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Patent
US08877783B2

Procedure details

To a solution of 5-methyl-3-pyrimidin-4-yl-isoxazole-4-carboxylic acid (300 mg, 1.46 mmol) in THF (4 mL) at −10° C. was added triethylamine (203 μL, 1.46 mmol) and then a solution of ethylchloroformate (139 μL, 1.46 mmol) in THF (1 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (138 mg, 3.66 mmol) in water (1.5 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N) and extracted with ethylacetate. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, dichloromethane:methanol=9:1) afforded the title product (52.5 mg, 19%) which was obtained as white solid. MS: m/e=190.0 [M−H]−.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
203 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][N:8]=2)[C:3]=1[C:13](O)=[O:14].C(N(CC)CC)C.C(OC(Cl)=O)C.[BH4-].[Na+]>C1COCC1.O.[OH-].[Na+]>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][N:8]=2)[C:3]=1[CH2:13][OH:14] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=C(C(=NO1)C1=NC=NC=C1)C(=O)O
Name
Quantity
203 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
139 μL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
138 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered
Duration
1 h
ADDITION
Type
ADDITION
Details
added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The combined organic layers were then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, dichloromethane:methanol=9:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=NC=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 52.5 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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